
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone
Übersicht
Beschreibung
7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as NMDA receptor antagonist and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthetic Applications :
- Nitroquinolones like 7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone are used in chemistry for synthesizing new biologically active compounds. A study by Nishiwaki (2010) discusses how nitro groups activate the quinolone framework for chemical transformations, leading to diverse derivatives with potential biological activities (Nishiwaki, 2010).
Antibacterial Properties :
- Quinolone derivatives have significant antibacterial properties. Emami et al. (2013) synthesized N-substituted piperazinylquinolones with nitrofuran functionality, demonstrating their effectiveness against various bacteria (Emami et al., 2013).
- Al-Trawneh et al. (2014) developed 7-aryl-6-fluoro-8-nitroquinolones showing higher antibacterial activity than ciprofloxacin against certain bacterial strains (Al-Trawneh et al., 2014).
Antagonist Activity at Receptors :
- Carling et al. (1993) synthesized 3,4-Dihydro-2(1H)-quinolones, which act as antagonists at glycine-site NMDA and AMPA receptors. This demonstrates the potential of these compounds in targeting specific receptors in the brain (Carling et al., 1993).
Synthetic Methodologies :
- Riesgo et al. (1996) developed improved methods for preparing amino aldehydes from quinolones, which could be used in various synthetic applications, indicating the versatility of these compounds in chemical syntheses (Riesgo et al., 1996).
Transformation and Metabolism Studies :
- Parshikov and Sutherland (2012) studied the microbial transformations of antimicrobial quinolones, revealing how microorganisms metabolize these compounds, which is crucial for understanding their environmental impact and degradation (Parshikov & Sutherland, 2012).
Antioxidant Properties :
- Vogt et al. (2018) investigated the antioxidant effect of a quinolone derivative with an organoselenium group, highlighting the potential of quinolone compounds as antioxidants (Vogt et al., 2018).
Eigenschaften
IUPAC Name |
7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDSXSMNZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2649222.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2649223.png)
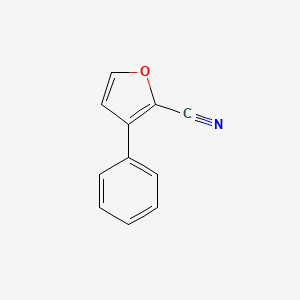
![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)
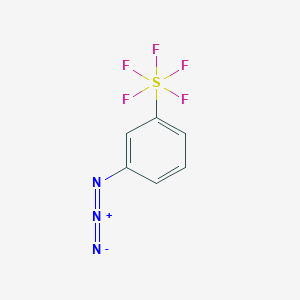
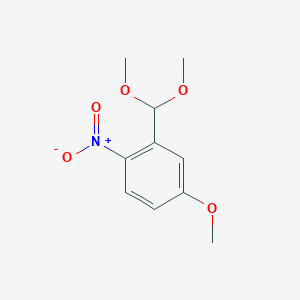
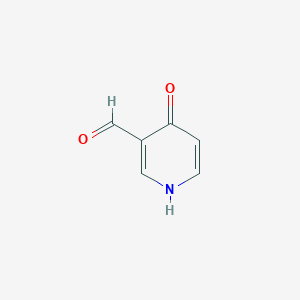
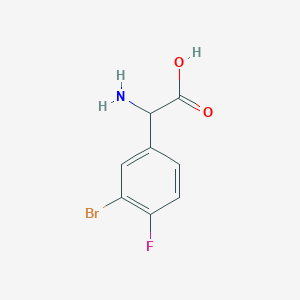
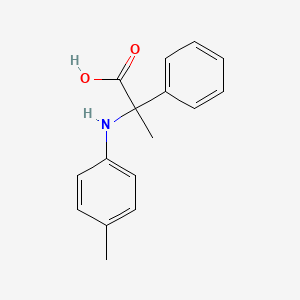
![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)
![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)
![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)
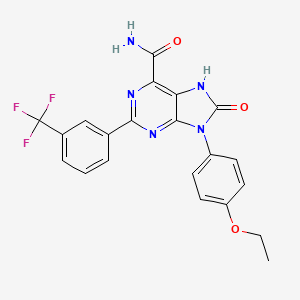
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)
